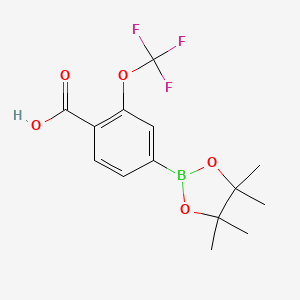
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoic acid: is a specialized organic compound that features a boronic acid derivative and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Boronic Acid Derivative Formation: : The starting material is often a boronic acid or its ester, such as pinacolboronic acid.
Trifluoromethoxy Group Introduction: : The trifluoromethoxy group can be introduced through a substitution reaction involving trifluoromethanol or its derivatives.
Coupling Reaction: : The boronic acid derivative and the trifluoromethoxy-containing compound are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: : The trifluoromethoxy group can be reduced under specific conditions.
Substitution: : The boronic acid group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate, K₂CO₃) are often employed in substitution reactions.
Major Products Formed
Oxidation: : Boronic esters or borates.
Reduction: : Reduced trifluoromethoxy derivatives.
Substitution: : Various boronic acid derivatives or coupling products.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It is used in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.
Biology: : It can be employed as a probe or reagent in biochemical assays to study enzyme activities or binding interactions.
Medicine: : Its derivatives may be explored for pharmaceutical applications, including drug design and development.
Industry: : It can be used in material science for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. The trifluoromethoxy group can influence the electronic properties of the molecule, affecting its reactivity and stability.
Comparison with Similar Compounds
This compound is unique due to the presence of both the boronic acid group and the trifluoromethoxy group. Similar compounds might include:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: : Lacks the trifluoromethoxy group.
4-(Trifluoromethoxy)benzoic acid: : Lacks the boronic acid group.
Boronic esters: : Similar boronic acid derivatives without the trifluoromethoxy group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoic acid .
Properties
Molecular Formula |
C14H16BF3O5 |
|---|---|
Molecular Weight |
332.08 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C14H16BF3O5/c1-12(2)13(3,4)23-15(22-12)8-5-6-9(11(19)20)10(7-8)21-14(16,17)18/h5-7H,1-4H3,(H,19,20) |
InChI Key |
LXGBUVDXQGPIFE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


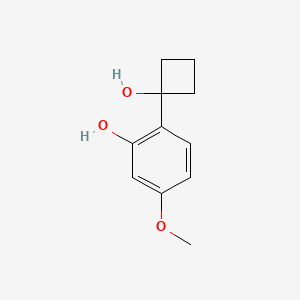
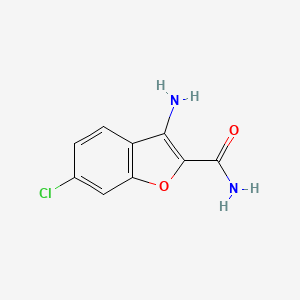
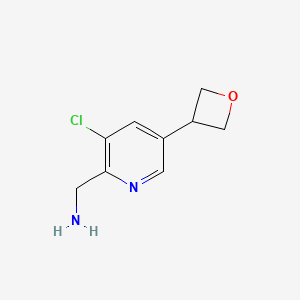
![1-[[2-(6-Bromoquinolin-4-yl)-1-pyridin-2-ylethylidene]amino]pyrrolidin-2-one](/img/structure/B15365061.png)
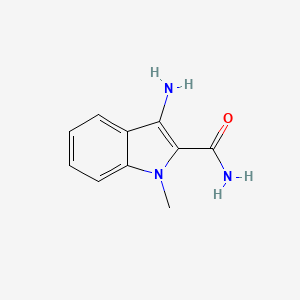
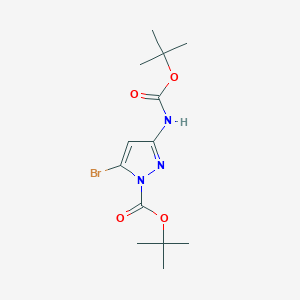
![4-((9-(Tert-butyl)-2-oxo-3-(4-(trifluoromethoxy)phenyl)-1,3-diazaspiro[5.5]undecan-1-YL)methyl)benzoic acid](/img/structure/B15365074.png)
![4-Amino-6-methoxy-7-[3-(pyrrolidin-1-yl)propyl]quinazoline](/img/structure/B15365077.png)

![methyl 4-(9H-pyrido[2,3-b]indol-9-yl)nicotinate](/img/structure/B15365086.png)


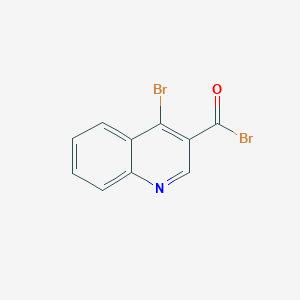
![6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine](/img/structure/B15365109.png)
